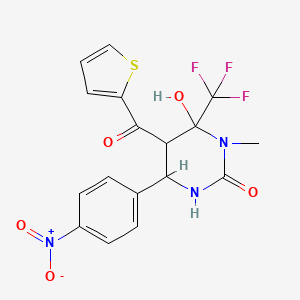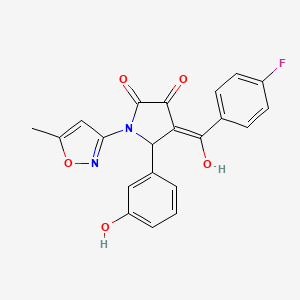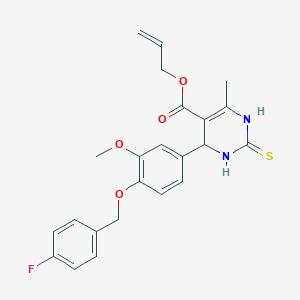![molecular formula C22H23NO3 B2588071 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide CAS No. 2097933-67-8](/img/structure/B2588071.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also features phenyl groups, which are rings of six carbon atoms, commonly known as benzene rings .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups. For instance, the furan ring in the compound is an aromatic heterocycle and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and reactivity can be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research involves the synthesis of derivatives, such as pyrazole and imidazole, with N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide structural motifs. These derivatives have been synthesized using the Mannich base method and tested for antimicrobial activities. The compounds showed promising results, indicating potential applications in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Anticonvulsant and Neuroprotective Effects
Another application involves synthesizing N-(substituted benzothiazol-2-yl)amide derivatives for evaluating their anticonvulsant and neuroprotective effects. Specific derivatives demonstrated significant effectiveness as anticonvulsants and showed promising neuroprotective effects, suggesting potential for further pharmaceutical development (Hassan, Khan, & Amir, 2012).
Antibacterial Activity of Pyrazoline Derivatives
Derivatives have also been explored for their antibacterial activity, with specific focus on novel [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines. These compounds were synthesized and tested against various bacterial strains, showing significant antibacterial properties. This research highlights the potential for developing new antibacterial drugs based on furan derivatives (Rani, Yusuf, & Khan, 2012).
Enzymatic Synthesis of Biobased Polyesters
In a different application, the focus has been on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce biobased furan polyesters. These polyesters, derived from renewable biomass, represent a sustainable alternative to petroleum-based materials for producing plastics and fine chemicals (Jiang et al., 2014).
Production of Hydroxymethylfurfural from Biomass
Lastly, the research on the production of 5-hydroxymethylfurfural (HMF) from fructose, using furan derivatives, addresses the need for sustainable chemical production. HMF is a key platform chemical that can be derived from biomass and used to produce a variety of valuable chemicals and materials, showcasing the environmental and economic benefits of biomass conversion technologies (Chheda, Román‐Leshkov, & Dumesic, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other furan derivatives . The furan ring may interact with biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure and the presence of functional groups .
Result of Action
Similar compounds have been found to induce apoptosis and cell cycle arrest in cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXGBDJHJGLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2587990.png)




![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)


![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)